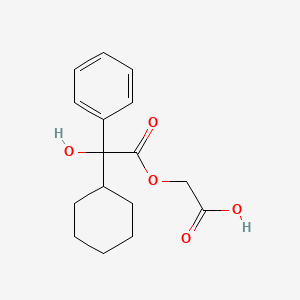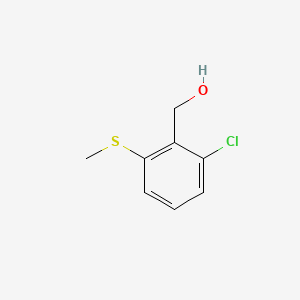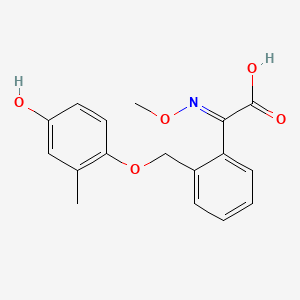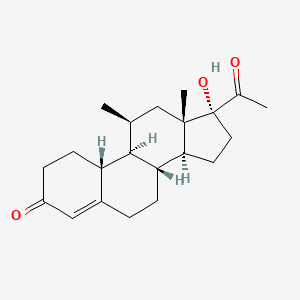
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (single, double, triple) between them .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or safety data sheets .Wissenschaftliche Forschungsanwendungen
Synthesis of Pentadeuterated Domiodol
A study by Ferraboschi, Grisenti, and Santanitllo (1994) discusses the synthesis of pentadeuterated domiodol from glycerol-d5, using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This synthesis highlights its utility in producing high isotopic purity compounds for specific applications in chemical research (Ferraboschi, Grisenti & Santanitllo, 1994).
Heterocyclic Systems Synthesis
Bogolyubov, Chernysheva, and Semenov (2004) utilized a derivative of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in the synthesis of various heterocyclic systems. This demonstrates its versatility as a precursor in complex chemical syntheses (Bogolyubov, Chernysheva & Semenov, 2004).
Synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl
Sun Xiao-qiang (2009) reported on the synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This showcases its use in synthesizing intermediates for further chemical transformations (Sun Xiao-qiang, 2009).
Structural Directivity in Acetal Rings Opening
Atavin et al. (1969) explored the effect of conformational structure on the structural directivity of the opening of acetal rings, involving derivatives of 1,3-dioxolane like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This study aids in understanding the reaction specificity in similar compounds (Atavin et al., 1969).
Transformations in Substituted Dioxolanes
Shainyan, Ustinov, and Nindakova (2001) discussed the transformations of substituted 1,3-dioxolanes, highlighting the chemical versatility of compounds like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in various reactions (Shainyan, Ustinov & Nindakova, 2001).
Mutual Solubility and Liquid-Liquid Equilibria Studies
Balashov, Danov, and Chernov (1998) studied the mutual solubility and liquid-liquid equilibria in systems involving substituted dioxolanes, providing insights into the physical properties of these compounds and their interactions with other chemicals (Balashov, Danov & Chernov, 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/i3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-ZDGANNJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-](/img/no-structure.png)






![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)


